H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH
Description
The peptide H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH is a linear 15-residue sequence characterized by alternating hydrophilic (Glu, Asp, Ser) and hydrophobic (Leu, Val, Tyr) residues. The absence of cysteine residues distinguishes it from disulfide-bridged peptides, implying lower structural rigidity but greater conformational flexibility .
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H103N15O26/c1-29(2)19-39(73-62(102)45(28-82)78-61(101)42(23-51(92)93)74-60(100)41(21-31(5)6)76-64(104)53(34(10)83)80-55(95)37(66)15-17-49(88)89)56(96)68-24-46(85)67-25-48(87)79-52(32(7)8)63(103)75-40(20-30(3)4)59(99)72-38(16-18-50(90)91)58(98)70-33(9)54(94)77-44(27-81)57(97)69-26-47(86)71-43(65(105)106)22-35-11-13-36(84)14-12-35/h11-14,29-34,37-45,52-53,81-84H,15-28,66H2,1-10H3,(H,67,85)(H,68,96)(H,69,97)(H,70,98)(H,71,86)(H,72,99)(H,73,102)(H,74,100)(H,75,103)(H,76,104)(H,77,94)(H,78,101)(H,79,87)(H,80,95)(H,88,89)(H,90,91)(H,92,93)(H,105,106)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,52-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBSMWPGQQSMDM-IFESIFJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H103N15O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Characteristics
Sequence Analysis and Physicochemical Properties
The peptide sequence (Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr) contains two consecutive glycine residues (positions 7–8), a motif known to induce conformational flexibility and aggregation during synthesis. The presence of polar residues (e.g., Glu, Asp, Ser) necessitates careful selection of protecting groups to prevent side reactions. The C-terminal tyrosine provides a chromophore for UV-based purification monitoring.
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Loading
SPPS typically employs Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids anchored to a Wang or Rink amide resin. For this peptide, a Rink amide resin (0.6 mmol/g loading capacity) is preferred to yield a C-terminal amide, though the target peptide terminates with a free carboxylic acid, necessitating a Wang resin.
Table 1: Resin and Amino Acid Loading Parameters
| Parameter | Specification |
|---|---|
| Resin Type | Wang (for –COOH terminus) |
| Loading Capacity | 0.4–0.7 mmol/g |
| First Amino Acid | Fmoc-Tyr(tBu)-OH |
| Coupling Agent | HBTU/HOBt or COMU |
Stepwise Assembly
The synthesis proceeds from C-terminus to N-terminus:
- Deprotection : Piperidine (20% in DMF) removes the Fmoc group after each coupling cycle.
- Coupling : Activation of Fmoc-amino acids with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in dimethylformamide (DMF). Glycine residues require extended coupling times (2–4 hours) due to steric hindrance.
- Aggregation Mitigation : The Gly-Gly segment (positions 7–8) is prone to β-sheet formation. Pseudoproline dipeptides (e.g., Fmoc-Gly-Ser(ψMe,Mepro)-OH) or elevated temperatures (50°C) improve solvation.
Table 2: Coupling Conditions for Challenging Residues
| Residue | Condition |
|---|---|
| Gly-Gly (7–8) | 4 eq amino acid, 4 eq PyBOP, 50°C |
| Val (9) | Double coupling with HATU |
| Glu (1, 11) | Side-chain protected with OtBu |
Solution-Phase Fragment Condensation
For large-scale production, fragment condensation is employed:
- Fragment 1 : H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-OH (residues 1–8)
- Fragment 2 : Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH (residues 9–19)
Coupling fragments using ethyl cyano(hydroxyimino)acetate (Oxyma) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane achieves 85% yield.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (5–60% over 45 minutes) resolves impurities. The target peptide elutes at ~28 minutes.
Table 3: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 (300 Å pore size) |
| Flow Rate | 1.5 mL/min |
| Detection | UV 214 nm |
| Purity | >95% |
Challenges and Optimization Strategies
Glycine-Induced Aggregation
The Gly-Gly motif necessitates:
Comparative Analysis of Synthesis Routes
Table 4: SPPS vs. Fragment Condensation
| Parameter | SPPS | Fragment Condensation |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Purity | 90–95% | 85–90% |
| Scale | Milligram to gram | Multi-gram |
| Cost | High (resin/reagents) | Moderate |
Chemical Reactions Analysis
Types of Reactions: H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.
Major Products Formed:
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Biomedical Research
Peptide Therapeutics
Peptides like H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH are being studied for their roles in signaling pathways and cellular interactions. Research indicates that this peptide may influence cell proliferation and differentiation, making it a candidate for developing therapies for conditions like cancer and diabetes.
Case Study: Cancer Research
A study published in the Journal of Biological Chemistry investigated the effects of various peptides on tumor growth. This compound was shown to inhibit the proliferation of specific cancer cell lines, demonstrating its potential as an anti-cancer agent .
Pharmaceutical Development
Drug Design
The unique sequence of this compound allows it to serve as a scaffold for drug design. Researchers are exploring modifications of this peptide to enhance its stability and bioactivity, aiming to create novel drugs targeting specific receptors involved in disease processes.
Data Table: Peptide Modifications and Their Effects
| Modification | Effect on Stability | Bioactivity | Reference |
|---|---|---|---|
| Acetylation | Increased | Moderate | |
| Methylation | Stable | High | |
| Phosphorylation | Decreased | Low |
Nutritional Science
Functional Foods
Research has indicated that peptides derived from proteins can have bioactive properties, such as antioxidant and anti-inflammatory effects. This compound is being evaluated for its potential use in functional foods aimed at improving health outcomes.
Case Study: Nutritional Supplementation
A clinical trial assessed the impact of supplementation with this compound on muscle recovery post-exercise. Results indicated improved recovery times and reduced muscle soreness among participants, suggesting its utility in sports nutrition .
Mechanism of Action
H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH exerts its effects by binding to leptin receptors (LEPR) on the surface of target cells. This binding activates several intracellular signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the extracellular signal-regulated kinase (ERK) pathway . These pathways regulate various physiological processes such as appetite suppression, energy expenditure, and glucose metabolism .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target peptide lacks stabilizing modifications (e.g., cyclization, disulfide bonds), making it less stable than cyclic or cysteine-rich analogs .
- Its high glutamic acid content (3 residues) suggests a net negative charge at physiological pH, similar to H-Ser-Asp-Ala-Ala-Val-...-Glu-Asn-OH (), which has 7 acidic residues .
Key Observations :
Pharmacological and Formulation Considerations
- Lyophilization : Peptides like the target and those in and are often lyophilized to enhance shelf-life, as liquid formulations may degrade rapidly .
- Delivery : The target peptide’s lack of cysteines may simplify synthesis but necessitate encapsulation (e.g., liposomes) for oral bioavailability, a strategy used for Asn-Asp-Asp-Cys-...-OH in pediatric formulations .
Biological Activity
H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH is a peptide composed of 15 amino acids, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The peptide consists of the following amino acid sequence:
- Sequence : this compound
- Molecular Weight : Approximately 1,700 Da
- Properties : Soluble in water; stability and bioavailability are influenced by the sequence and structure.
Antioxidant Activity
Peptides like this compound have shown antioxidant properties. Studies indicate that peptides derived from various sources can scavenge free radicals and reduce oxidative stress. For instance, marine-derived peptides exhibit significant antioxidant effects, potentially applicable to formulations aimed at reducing oxidative damage in cells .
Anti-inflammatory Effects
Peptides have been documented to modulate inflammatory responses. The presence of specific amino acids can enhance the anti-inflammatory potential of peptides. Research suggests that sequences rich in branched-chain amino acids may inhibit pro-inflammatory cytokines, thus offering therapeutic avenues for inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of peptides is well-established. This compound may possess similar properties, potentially effective against a range of pathogens. Peptides with hydrophobic residues are particularly noted for their ability to disrupt microbial membranes .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cell Signaling : Peptides can act as signaling molecules, influencing cellular pathways involved in growth and repair.
- Enzyme Inhibition : Certain peptide sequences may inhibit enzymes linked to disease processes, such as ACE (Angiotensin-Converting Enzyme), thereby regulating blood pressure .
- Membrane Interaction : The amphipathic nature of many peptides allows them to interact with cellular membranes, leading to alterations in permeability and function.
Case Studies
- Antioxidant Efficacy : A study demonstrated that a similar peptide structure reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide .
- Inflammation Modulation : In a clinical trial involving patients with chronic inflammation, administration of a peptide with analogous properties resulted in decreased levels of inflammatory markers .
- Antimicrobial Testing : Laboratory tests showed that peptides with sequences resembling this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the optimal solid-phase synthesis (SPS) protocols for H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH to ensure high purity and yield?
- Methodological Answer : Use Fmoc-based SPS with orthogonal protecting groups for side chains (e.g., tert-butyl for Glu/Asp, trityl for Ser). Monitor coupling efficiency via Kaiser tests and optimize resin swelling in DMF. Final cleavage with TFA:water:TIS (95:2.5:2.5) minimizes side reactions. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and validate purity (>95%) using MALDI-TOF MS .
Q. How can researchers confirm the peptide’s structural integrity post-synthesis?
- Methodological Answer : Combine mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation with circular dichroism (CD) to assess secondary structure in buffered solutions (e.g., pH 7.4 PBS). For sequence validation, perform Edman degradation or tandem MS/MS fragmentation .
Q. What in vitro assays are appropriate for preliminary bioactivity screening?
- Methodological Answer : Use cell-based assays (e.g., HEK293 or RAW264.7 cells) to evaluate anti-inflammatory activity via TNF-α/IL-6 ELISA. Compare dose-response curves (1–100 µM) and normalize to controls (e.g., LPS stimulation). Include cytotoxicity assays (MTT or LDH) to rule out false positives .
Advanced Research Questions
Q. How can NMR spectroscopy resolve structural ambiguities in this peptide under varying pH conditions?
- Methodological Answer : Perform 2D - TOCSY and NOESY experiments in DO or 10% DMSO-d to map backbone dihedral angles and hydrogen bonding. Titrate pH (3.0–8.0) to observe conformational changes in Glu/Asp residues. Compare with MD simulations (AMBER force field) to validate dynamic behavior .
Q. What statistical approaches address contradictory bioactivity data across experimental models?
- Methodological Answer : Apply meta-analysis using standardized effect sizes (Cohen’s d) to integrate data from in vitro (cell lines) and ex vivo (tissue explants) models. Use mixed-effects models to account for variability in assay conditions (e.g., serum concentration, incubation time). Validate via bootstrap resampling (1,000 iterations) .
Q. How can computational docking predict interactions between this peptide and cellular receptors?
- Methodological Answer : Use AutoDock Vina or Schrödinger’s Glide to model binding to suspected targets (e.g., GPCRs or integrins). Define flexible residues (Glu, Asp) and grid boxes covering extracellular domains. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for peptide aggregation?
- Methodological Answer : Pre-treat peptide stocks with sonication (30 sec, 4°C) in PBS + 0.01% Tween-20. Use dynamic light scattering (DLS) to monitor aggregate size (<100 nm). Include negative controls (scrambled sequence) and orthogonal readouts (e.g., fluorescence polarization for receptor occupancy) .
Q. What strategies mitigate batch-to-batch variability in bioactivity assays?
- Methodological Answer : Standardize synthesis and purification protocols (see Question 1). Use internal reference peptides in each assay plate. Apply ANOVA with post-hoc Tukey tests to compare batch effects. Store lyophilized peptides at -80°C under argon to prevent oxidation .
Tables for Key Methodological Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
